4-iodo-9h-fluoren-9-one
Overview
Description
4-Iodofluoren-9-one is a chemical compound with the linear formula C13H7IO . It has a molecular weight of 306.105 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Iodofluoren-9-one is represented by the linear formula C13H7IO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Optical Properties
- Two-Photon Absorption Fluorophores : 4-Iodofluoren-9-one derivatives have potential applications as fluorophores in two-photon fluorescence microscopy. These compounds, synthesized via the Ullmann amination reaction, exhibit high two-photon absorptivity and desirable absorption in the near-IR spectrum, suitable for excitation by femtosecond lasers (Belfield et al., 2000).
Host Materials for OLEDs
- Phosphorescent OLEDs : Certain 9,9′-spirobifluorene derivatives substituted with phenyl or pyrimidine, which are structurally related to 4-Iodofluoren-9-one, have been studied for their application as host materials in green and blue phosphorescent OLEDs (Organic Light Emitting Diodes). These compounds show high performance and desirable emission properties (Thiéry et al., 2014).
Geophysical Research
- Indicators of Redox Potential in Reservoirs : Methyl fluorenones, which include derivatives of fluoren-9-ones, have been detected in Alberta oil sand bitumens. Their presence and formation by geochemical oxidation might serve as indicators of the redox potential in geological reservoirs (Mojelsky & Strausz, 1986).
Photomechanical Materials
- Photomechanical Response in Molecular Crystals : Fluorinated derivatives of 9-anthracene carboxylic acid, related to 4-Iodofluoren-9-one, demonstrate a reversible photomechanical response in crystal form. These materials show promise in the development of advanced photomechanical materials with controlled reaction kinetics and reversibility (Easley et al., 2020).
Radiopharmaceutical Applications
- Radiofluorination of Aromatics : Spirocyclic hypervalent iodine(III) complexes, which can include 4-Iodofluoren-9-one derivatives, are used in the radiofluorination of non-activated and hindered aromatics. This methodology is significant in the synthesis of radiotracers for PET imaging, highlighting potential applications in molecular imaging and radiopharmaceutical development (Rotstein et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-iodofluoren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7IO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAQPEXSDXXSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293563 | |
Record name | 4-iodofluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-33-0 | |
Record name | NSC90693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodofluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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